
2-(4-chlorophenoxy)-N-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide
Vue d'ensemble
Description
2-(4-chlorophenoxy)-N-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide, also known as L161,240, is a chemical compound that has been studied for its potential applications in scientific research. This compound is a selective antagonist of the CB1 cannabinoid receptor, which is involved in a variety of physiological processes, including pain perception, appetite regulation, and mood.
Mécanisme D'action
The CB1 cannabinoid receptor is a G protein-coupled receptor that is primarily located in the central nervous system. Activation of this receptor by endogenous cannabinoids or exogenous compounds can have a variety of effects on the body, including pain relief, appetite stimulation, and mood modulation. 2-(4-chlorophenoxy)-N-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide acts as a selective antagonist of the CB1 receptor, blocking its activation by endogenous cannabinoids or other compounds.
Biochemical and Physiological Effects
Studies have shown that this compound can have a variety of biochemical and physiological effects, depending on the specific experimental conditions. For example, it has been shown to reduce food intake in rats, suggesting a potential role in appetite regulation. It has also been shown to have analgesic effects in animal models of pain, suggesting a potential role in pain management.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-(4-chlorophenoxy)-N-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide in lab experiments is its selective antagonism of the CB1 cannabinoid receptor. This allows researchers to study the specific effects of blocking this receptor without interference from other signaling pathways. However, one limitation is that the compound may have off-target effects on other receptors or signaling pathways, which could complicate the interpretation of experimental results.
Orientations Futures
There are several potential future directions for research on 2-(4-chlorophenoxy)-N-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide. One area of interest is its potential role in the treatment of obesity and related metabolic disorders. Another area of interest is its potential role in pain management, particularly in chronic pain conditions. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound and its potential applications in various scientific fields.
Applications De Recherche Scientifique
2-(4-chlorophenoxy)-N-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide has been studied for its potential applications in a variety of scientific research fields, including neuroscience, pharmacology, and biochemistry. Its selective antagonism of the CB1 cannabinoid receptor makes it a useful tool for studying the role of this receptor in various physiological processes.
Propriétés
IUPAC Name |
2-(4-chlorophenoxy)-N-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN3O2/c1-8-13(9(2)17-16-8)15-12(18)7-19-11-5-3-10(14)4-6-11/h3-6H,7H2,1-2H3,(H,15,18)(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGHSAQQXGLTIKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)NC(=O)COC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-{[(3-cyano-6-methylpyridin-2-yl)thio]methyl}benzoic acid](/img/structure/B4420223.png)

![6-[(E)-2-(4-chlorophenyl)vinyl]-3-pyrazin-2-yl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4420235.png)

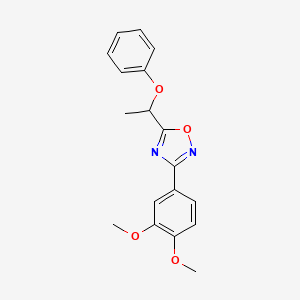
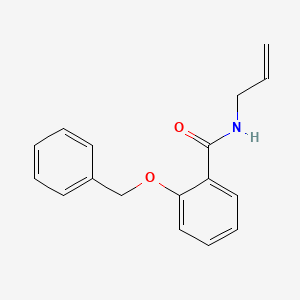
![9-ethyl-4-hydroxy-7,8,9,10-tetrahydropyrido[2',3':4,5]thieno[2,3-b]-1,6-naphthyridin-2(1H)-one](/img/structure/B4420254.png)
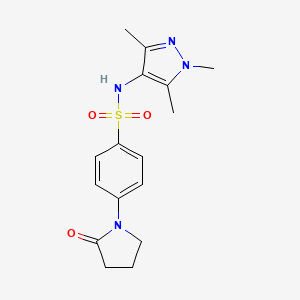
![N-isopropyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-methylpropanamide](/img/structure/B4420284.png)
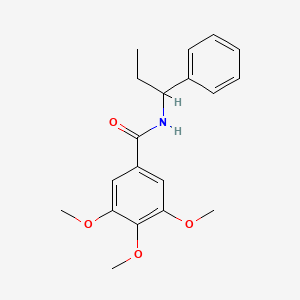
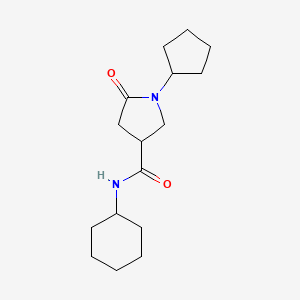
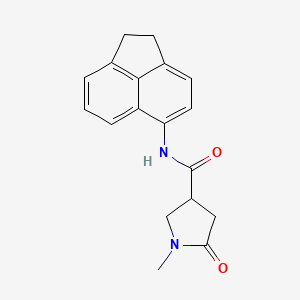
![4-methyl-N-[(1-methyl-4-phenylpiperidin-4-yl)methyl]benzenesulfonamide](/img/structure/B4420315.png)